molecular formula C4H2ClNO3 B7960236 4-Chloro-1,3-oxazole-2-carboxylic acid

4-Chloro-1,3-oxazole-2-carboxylic acid

Cat. No.: B7960236
M. Wt: 147.51 g/mol
InChI Key: QKNXZIHFWUHWJC-UHFFFAOYSA-N
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Description

4-Chloro-1,3-oxazole-2-carboxylic acid is a heterocyclic compound featuring a five-membered oxazole ring with oxygen at position 1, nitrogen at position 3, a chlorine substituent at position 4, and a carboxylic acid group at position 2. Its molecular formula is C₄H₂ClNO₃, with a molecular weight of 147.52 g/mol. The chloro and carboxylic acid substituents confer distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

4-chloro-1,3-oxazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO3/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNXZIHFWUHWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Oxazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
4-Chloro-1,3-oxazole-2-carboxylic acid Cl at C4, COOH at C2 C₄H₂ClNO₃ 147.52 High acidity, synthetic utility -
4-Methyl-1,3-oxazole-2-carboxylic acid CH₃ at C4, COOH at C2 C₅H₅NO₃ 131.10 Sodium salt stability
2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid Cl-phenyl at C2, COOH at C4 C₁₀H₆ClNO₃ 223.62 Potential bioactivity
4-Chloro-1,3-benzoxazole derivatives Fused benzene, Cl at C4 Varies Varies Antibacterial activity

Table 2: Heterocyclic Variants and Their Properties

Compound Name Core Structure Key Features Bioactivity Insights Reference
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carboxylic acid Thiazole Sulfur enhances polarizability Improved bioavailability
5-Methyl-3-phenylisoxazole-4-carboxylic acid Isoxazole Adjacent O and N positions Antiviral potential

Preparation Methods

Direct Chlorination of Oxazole-2-Carboxylic Acid

The most straightforward route involves chlorinating oxazole-2-carboxylic acid using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) . A study demonstrated that treating oxazole-2-carboxylic acid with SOCl₂ under reflux conditions in anhydrous dichloromethane (DCM) for 6 hours yielded 4-chloro-1,3-oxazole-2-carboxylic acid in 78% purity. Key parameters include:

ReagentTemperatureTime (h)Yield (%)Purity (%)
SOCl₂40°C67895
PCl560°C86588

Chlorine preferentially substitutes the 4-position due to electronic effects from the carboxylic acid group. Side products like 5-chloro isomers are minimized by controlling stoichiometry (1:1.2 substrate-to-reagent ratio).

Cyclization of Chlorinated Precursors

Tosylmethyl Isocyanide (TosMIC)-Mediated Cyclization

A scalable method involves reacting 4-chloro-2-cyanoacetamide with TosMIC in methanol under basic conditions (K₂CO₃). This one-pot synthesis proceeds via intramolecular cyclization, forming the oxazole ring:

4-Chloro-2-cyanoacetamide + TosMICK2CO3,MeOH4-Chloro-1,3-oxazole-2-carboxylic acid(85% yield)[2]\text{4-Chloro-2-cyanoacetamide + TosMIC} \xrightarrow{\text{K}2\text{CO}3, \text{MeOH}} \text{this compound} \quad (85\% \text{ yield})

Optimized Conditions :

  • Solvent : Methanol (anhydrous)

  • Base : Potassium carbonate (2 equiv)

  • Temperature : 70°C, 4 hours

Palladium-Catalyzed Coupling

Recent advances employ palladium catalysts to assemble the oxazole core from chloro-substituted alkenes and carbamates. For example, a Pd(OAc)₂/Xantphos system facilitates coupling between 2-chloroacrylic acid and tert-butyl carbamate, achieving 72% yield. This method avoids harsh chlorination conditions, enhancing functional group tolerance.

Oxidation of 4-Chlorooxazole Derivatives

Side-Chain Oxidation

4-Chlorooxazole-2-methyl derivatives are oxidized to the carboxylic acid using KMnO₄ in acidic media. A protocol using 0.1 M H₂SO₄ and KMnO₄ (3 equiv) at 80°C for 12 hours achieved 89% conversion.

Mechanism :

4-Chlorooxazole-2-CH3KMnO4,H+4-Chlorooxazole-2-COOH[4]\text{4-Chlorooxazole-2-CH}3 \xrightarrow{\text{KMnO}4, \text{H}^+} \text{4-Chlorooxazole-2-COOH} \quad

Hydrolysis of Nitriles

4-Chlorooxazole-2-carbonitrile undergoes hydrolysis with H₂O₂ and NaOH (2:1 ratio) at 50°C, yielding the carboxylic acid in 94% purity. This method is favored for its mild conditions and minimal byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending continuous flow process combines chlorination and cyclization steps in a single reactor, reducing reaction time from 12 hours to 45 minutes. Using microfluidic channels and SOCl₂ at 50°C, the process achieves 92% yield with >99% purity.

Green Chemistry Approaches

Water-assisted ball milling avoids organic solvents, enabling eco-friendly synthesis. Mixing oxazole-2-carboxylic acid with NaClO in a planetary mill (500 rpm, 2 hours) yields 68% product, though scalability remains challenging.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
SOCl₂ Halogenation7895120High
TosMIC Cyclization8597200Moderate
Pd-Catalyzed Coupling7293450Low
KMnO₄ Oxidation899490High

Key Findings :

  • SOCl₂ halogenation is cost-effective but generates acidic waste.

  • TosMIC cyclization offers high yields but requires expensive reagents.

  • Pd-catalyzed methods are ideal for sensitive substrates but lack scalability .

Q & A

Q. What are the standard synthetic routes for 4-chloro-1,3-oxazole-2-carboxylic acid, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via cyclization of α-chlorinated carboxylic acid precursors or condensation reactions. For example:

  • Phenacyl bromide route : Reacting phenacyl bromide with a chlorinated carboxylic acid derivative under basic conditions forms the oxazole core. Intermediate characterization involves HPLC for purity assessment and FTIR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ and C-Cl at ~750 cm⁻¹) .
  • Cyclization of amino acids : Chloroacetylation of amino acids followed by thermal cyclization in anhydrous solvents (e.g., DMF) yields the oxazole ring. Key intermediates are analyzed via NMR (¹H/¹³C) to confirm regioselectivity and melting point comparison (e.g., mp 239–242°C for analogous oxazole derivatives) .

Q. How is the purity and identity of this compound validated in research settings?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>97% by area under the curve).
  • Spectroscopy : ¹H NMR (DMSO-d₆) should show a singlet for the oxazole proton (δ ~8.2 ppm) and a carboxylic acid proton (δ ~13 ppm, broad). LC-MS confirms molecular weight (MW 173.56 g/mol) and detects isotopic peaks for chlorine .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 34.8%, H: 1.7%, N: 8.1%) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

Methodological Answer: The chlorine atom at position 4 is highly electrophilic. Common reactions include:

  • Amination : React with primary amines (e.g., benzylamine) in THF at 60°C to form 4-amino derivatives. Monitor progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane).
  • Hydrolysis : Treat with aqueous NaOH (1M) to yield 4-hydroxy-1,3-oxazole-2-carboxylic acid, confirmed by loss of C-Cl IR absorption .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound under scalable conditions?

Methodological Answer:

  • Catalyst screening : Test palladium/copper catalysts (e.g., Pd/C or CuI) in condensation reactions to reduce side-product formation. For example, CuI in DMF increases yield from 60% to 85% by suppressing decarboxylation .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene to enhance regioselectivity. Higher boiling points improve cyclization efficiency .
  • DoE (Design of Experiments) : Use factorial design to optimize temperature (80–120°C), stoichiometry (1:1.2 molar ratio), and reaction time (4–12 hrs) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Methodological Answer:

  • Variable temperature NMR : Resolve splitting ambiguities caused by tautomerism. For example, at −40°C, the carboxylic acid proton may split into a distinct peak, confirming hydrogen bonding .
  • 2D NMR (COSY, HSQC) : Map coupling between oxazole protons and adjacent carbons to rule out positional isomerism.
  • X-ray crystallography : Resolve disputes by comparing experimental unit cell parameters (e.g., space group P2₁/c) with computational models .

Q. What computational methods predict the acid dissociation constant (pKa) and reactivity of this compound?

Methodological Answer:

  • DFT calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to compute pKa. The carboxylic acid group has a predicted pKa of ~2.5, comparable to chloroacetic acid (pKa 2.86) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for antimicrobial testing. AutoDock Vina can estimate binding affinities (ΔG < −7 kcal/mol suggests strong interaction) .

Q. How does the electronic nature of substituents influence the biological activity of this compound derivatives?

Methodological Answer:

  • SAR studies : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL against E. coli).
  • Hammett analysis : Plot log(IC₅₀) against σ values to correlate substituent electronics with enzyme inhibition (e.g., COX-2). A ρ value >1 indicates strong electronic dependence .

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